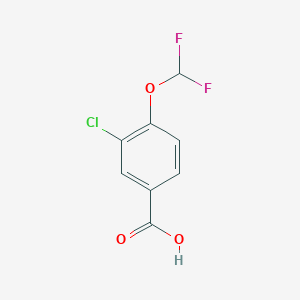

3-Chlor-4-(Difluormethoxy)benzoesäure

Übersicht

Beschreibung

3-Chloro-4-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H5ClF2O3 . It is a versatile compound crucial for scientific research.

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(difluoromethoxy)benzoic acid is represented by the InChI code1S/C8H5ClF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(difluoromethoxy)benzoic acid include a molecular weight of 222.58 and a solid physical form . The compound is likely to have properties similar to other benzoic acid derivatives .Wissenschaftliche Forschungsanwendungen

Behandlung der Lungenfibrose

3-Chlor-4-(Difluormethoxy)benzoesäure: wurde auf seine potenzielle Wirksamkeit bei der Behandlung der idiopathischen Lungenfibrose (IPF) untersucht. Es hemmt die TGF-β1-induzierte epitheliale-mesenchymale Transformation (EMT) in Typ-2-Lungenepithelzellen, ein Schlüsselprozess bei der Entwicklung von Fibrose. Durch die Reduzierung der Expression von Proteinen wie α-SMA, Vimentin und Kollagen I sowie die Erhöhung der Expression von E-Cadherin zeigt es vielversprechende Ergebnisse bei der Reduzierung von Lungenentzündung und Fibrose .

Anti-Fibrotische Mechanismen

Die Wirkung der Verbindung auf den TGF-β1/Smad-Signalweg ist signifikant. Sie verhindert die Phosphorylierung von Smad2/3-Proteinen und hemmt somit die Komplexbildung, die zum Zellkern führt und den EMT-Prozess auslöst. Dieser Signalweg ist entscheidend für die Entwicklung fibrotischer Erkrankungen, und die Fähigkeit der Verbindung, in diesen einzugreifen, könnte bei der Behandlung verschiedener fibrotischer Erkrankungen von Vorteil sein .

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorobenzoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Zukünftige Richtungen

A study on a related compound suggests that it could be used as a therapeutic target for reducing idiopathic pulmonary fibrosis (IPF), a chronic and progressive interstitial lung disease . This suggests potential future directions for the research and application of 3-Chloro-4-(difluoromethoxy)benzoic acid.

Wirkmechanismus

- The primary target of 3-Chloro-4-(difluoromethoxy)benzoic acid (referred to as DGM) is not explicitly mentioned in the literature. However, its effects are related to inhibiting epithelial–mesenchymal transformation (EMT) induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells .

- Mechanistically, DGM likely interferes with the TGF-β1/Smad signaling pathway, as it significantly reduces Smad2/3 phosphorylation levels .

- TGF-β1 activates Smad2/3 proteins, forming a complex with Smad4. This complex translocates to the nucleus, regulating target gene expression and triggering EMT in epithelial cells .

- DGM’s action leads to the attenuation of TGF-β1-induced EMT in A549 cells and reduces pulmonary fibrosis in a bleomycin-induced rat model. This suggests its potential as an anti-fibrotic agent .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

3-Chloro-4-(difluoromethoxy)benzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in cellular signaling pathways . For example, it can interact with enzymes like TGF-β1, leading to the inhibition of the epithelial-mesenchymal transition (EMT) process in epithelial cells . This interaction is crucial as it affects the regulation of gene expression and cellular responses to external stimuli.

Cellular Effects

The effects of 3-Chloro-4-(difluoromethoxy)benzoic acid on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in epithelial cells, it inhibits the EMT process induced by TGF-β1, which is essential for maintaining cellular integrity and preventing fibrosis . Additionally, it affects the viability and proliferation of cells by altering metabolic pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, 3-Chloro-4-(difluoromethoxy)benzoic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation . This compound can inhibit the phosphorylation of Smad2/3 proteins, which are critical components of the TGF-β1 signaling pathway . By preventing the formation of the Smad2/3-Smad4 complex, it disrupts the downstream signaling events that regulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-4-(difluoromethoxy)benzoic acid change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that its inhibitory effects on the EMT process and cell viability are time-dependent, with significant changes observed at different time points (24 h, 36 h, 48 h, and 72 h) . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 3-Chloro-4-(difluoromethoxy)benzoic acid vary with different dosages in animal models. At lower doses, it effectively inhibits the EMT process and reduces fibrosis in pulmonary tissues . At higher doses, it may exhibit toxic or adverse effects, such as reduced cell viability and increased inflammation . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

3-Chloro-4-(difluoromethoxy)benzoic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can affect the metabolism of other compounds by inhibiting or activating key enzymes in these pathways. This interaction can lead to changes in the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 3-Chloro-4-(difluoromethoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Chloro-4-(difluoromethoxy)benzoic acid affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the regulation of cellular processes.

Eigenschaften

IUPAC Name |

3-chloro-4-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPNPJPSQCADEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192829-74-5 | |

| Record name | 3-chloro-4-(difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

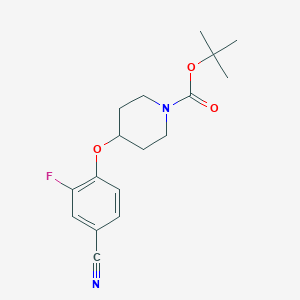

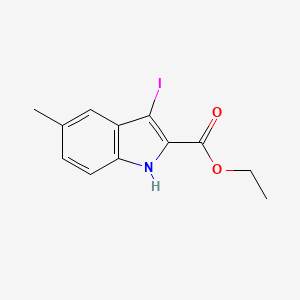

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)